molecular formula C9H12N2 B12963256 (S)-cyclopropyl(pyridin-3-yl)methanamine

(S)-cyclopropyl(pyridin-3-yl)methanamine

Katalognummer: B12963256
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: FSWNPAICGSWQJU-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-cyclopropyl(pyridin-3-yl)methanamine is a chiral amine compound featuring a cyclopropyl group attached to a pyridin-3-yl moiety via a methanamine linker. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(pyridin-3-yl)methanamine typically involves the following steps:

    Pyridine Functionalization: The pyridin-3-yl moiety can be introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.

    Amine Introduction: The methanamine linker is introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-cyclopropyl(pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides using oxidizing agents like hypervalent iodine or TEMPO.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

    Oxidation: Imines, nitriles, amides.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-cyclopropyl(pyridin-3-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of (S)-cyclopropyl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the pyridin-3-yl moiety can participate in π-π stacking or hydrogen bonding. The methanamine linker provides flexibility, allowing the compound to adopt conformations that optimize target binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-cyclopropyl(pyridin-3-yl)methanamine is unique due to its chiral cyclopropyl group, which imparts distinct stereochemical properties and potential for enantioselective interactions. This makes it a valuable compound for studying chiral recognition and developing enantioselective catalysts or drugs.

Eigenschaften

Molekularformel

C9H12N2

Molekulargewicht

148.20 g/mol

IUPAC-Name

(S)-cyclopropyl(pyridin-3-yl)methanamine

InChI

InChI=1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2/t9-/m0/s1

InChI-Schlüssel

FSWNPAICGSWQJU-VIFPVBQESA-N

Isomerische SMILES

C1CC1[C@@H](C2=CN=CC=C2)N

Kanonische SMILES

C1CC1C(C2=CN=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.